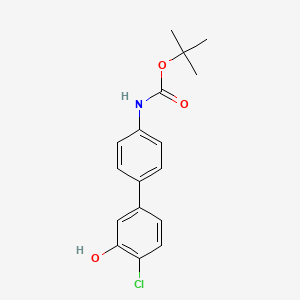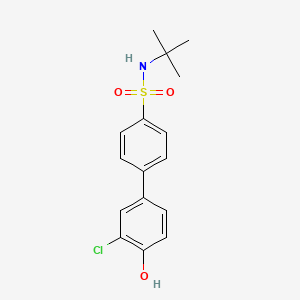
5-(4-t-Butylsulfamoylphenyl)-2-chlorophenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% (5-BSCP) is an organic compound used as a reagent in organic synthesis. It is a derivative of phenol and is widely used in the pharmaceutical, agricultural, and food industries. 5-BSCP is commonly used in the synthesis of various organic compounds, such as drugs, agricultural chemicals, and food additives. The compound is also used in the production of dyes and other chemicals.
Mechanism of Action
The mechanism of action of 5-(4-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% is not fully understood. However, it is believed to involve the formation of a sulfonium ion intermediate. This intermediate then undergoes a substitution reaction with the 2-chlorophenol, resulting in the formation of the desired product, 5-(4-t-Butylsulfamoylphenyl)-2-chlorophenol, 95%.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% are not well understood. However, it is believed that the compound has a low toxicity and does not cause any adverse effects. It is important to note that 5-(4-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% should not be ingested or inhaled, as it may cause irritation to the skin, eyes, and respiratory tract.
Advantages and Limitations for Lab Experiments
The main advantage of using 5-(4-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% in laboratory experiments is its low cost and ease of use. The compound is widely available and can be easily synthesized in a laboratory setting. Furthermore, the compound is non-toxic and does not cause any adverse effects. The main limitation of using 5-(4-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% in laboratory experiments is its limited solubility in water. As a result, it is important to use an appropriate solvent to ensure that the compound is properly dissolved.
Future Directions
There are several potential future directions for the use of 5-(4-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% in scientific research. First, further research could be conducted to better understand the biochemical and physiological effects of the compound. Additionally, the compound could be used in the synthesis of new drugs and other organic compounds. Finally, the compound could be used in the development of new dyes and other chemicals.
Synthesis Methods
5-(4-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% is synthesized through the reaction of 4-t-butylsulfonylphenol and 2-chlorophenol in an aqueous medium. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and is usually catalyzed by an acid, such as hydrochloric acid or sulfuric acid. The reaction proceeds at a temperature of 50-80°C, and the reaction time is typically 2-6 hours. The reaction yields 5-(4-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% in a 95% yield.
Scientific Research Applications
5-(4-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% has been used in a wide range of scientific research applications. It has been used as a reagent in the synthesis of various organic compounds, such as drugs and agricultural chemicals. It has also been used as a catalyst in the synthesis of dyes and other chemicals. In addition, 5-(4-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% has been used in the study of enzyme catalysis and in the synthesis of bioactive compounds.
properties
IUPAC Name |
N-tert-butyl-4-(4-chloro-3-hydroxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3S/c1-16(2,3)18-22(20,21)13-7-4-11(5-8-13)12-6-9-14(17)15(19)10-12/h4-10,18-19H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGDHVVZUOMGFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-t-Butylsulfamoylphenyl)-2-chlorophenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6382304.png)
![3-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6382311.png)



![2-Chloro-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382336.png)
![2-Chloro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382341.png)
![2-Chloro-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382353.png)
![3-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382356.png)



